3-(1-Adamantyloxy)propan-1-amine
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Overview
Description
3-(1-Adamantyloxy)propan-1-amine is a chemical compound with the molecular formula C₁₃H₂₃NO and a molecular weight of 209.33 g/mol . This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyloxy)propan-1-amine typically involves the reaction of 1-bromoadamantane with 3-aminopropanol. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminopropanol group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The adamantane moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or hydrocarbons.
Scientific Research Applications
3-(1-Adamantyloxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its stable adamantane core.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the propan-1-amine group.
3-(1-Adamantyl)propan-1-ol: Similar but contains a hydroxyl group instead of an amine group.
1-Bromoadamantane: Precursor in the synthesis of 3-(1-Adamantyloxy)propan-1-amine.
Uniqueness
This compound is unique due to the combination of the adamantane moiety with the propan-1-amine group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(1-adamantyloxy)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSBDGGTOQGBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307625 |
Source
|
Record name | 3-(1-adamantyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21624-07-7 |
Source
|
Record name | 21624-07-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1-adamantyloxy)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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